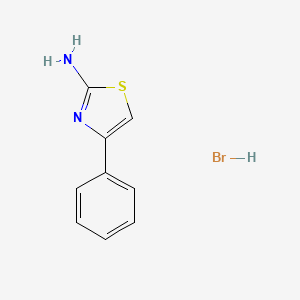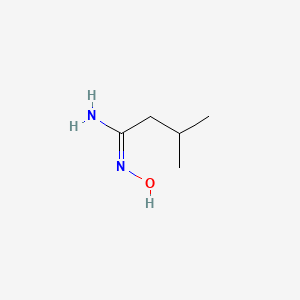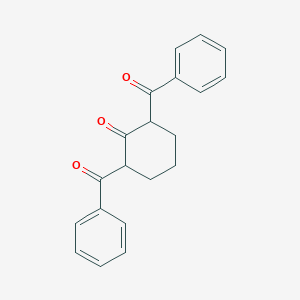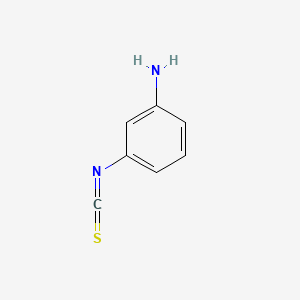
4-Phenylthiazol-2-amine monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-フェニルチアゾール-2-アミン一塩酸塩は、チアゾールファミリーに属する化学化合物です。チアゾールは、環内に硫黄原子と窒素原子を含む芳香族複素環式化合物のクラスです。
準備方法
合成経路と反応条件: 4-フェニルチアゾール-2-アミンの合成は、通常、3段階の反応プロセスであるハントツシュ法を用います。反応条件は環境に優しく、高純度の生成物を生成します。 このプロセスでは、チオ尿素と2-ブロモ-1-フェニルエタン-1-オンなどの試薬を沸騰エタノール中で使用します .
工業的生産方法: 工業的な環境では、4-フェニルチアゾール-2-アミン一塩酸塩の合成は、同様の反応条件で行われますが、規模が大きくなります。 反応混合物は、通常、減圧下に置かれ、溶媒を除去し、粗生成物はシリカゲルを溶離液とするカラムクロマトグラフィーで精製されます .
化学反応の分析
反応の種類: 4-フェニルチアゾール-2-アミン一塩酸塩は、酸化、還元、置換反応などの様々な化学反応を起こします。 これらの反応は、酸化には過酸化水素、還元には水素化ホウ素ナトリウム、置換にはハロゲン化剤などの一般的な試薬によって促進されます .
一般的な試薬と条件:
酸化: 触媒の存在下での過酸化水素。
還元: アルコール溶媒中での水素化ホウ素ナトリウム。
置換: 有機溶媒中の臭素または塩素などのハロゲン化剤。
生成される主な生成物: これらの反応から生成される主な生成物には、様々な置換チアゾール誘導体が含まれ、これらは多くの場合、さらなる化学合成や生物学的研究に使用されます .
科学的研究の応用
4-フェニルチアゾール-2-アミン一塩酸塩は、幅広い科学研究における応用があります。
化学: より複雑な複素環式化合物の合成における構成要素として使用されます。
生物学: 様々な細菌株や真菌株に対して活性を示す抗菌および抗真菌特性について研究されています.
作用機序
4-フェニルチアゾール-2-アミン一塩酸塩の作用機序は、特定の分子標的および経路との相互作用を伴います。特定の酵素や受容体を阻害することが知られており、その生物学的効果につながります。 例えば、その抗菌活性は、細菌の細胞壁合成を阻害する能力によるものです .
類似の化合物との比較
4-フェニルチアゾール-2-アミン一塩酸塩は、他のチアゾール誘導体と比較することができます。
類似化合物との比較
4-Phenylthiazol-2-amine monohydrobromide can be compared with other thiazole derivatives:
Similar Compounds: 2-Aminothiazole, 4-Methylthiazole, and 2-Phenylthiazole.
特性
CAS番号 |
34161-31-4 |
|---|---|
分子式 |
C9H9BrN2S |
分子量 |
257.15 g/mol |
IUPAC名 |
4-phenyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C9H8N2S.BrH/c10-9-11-8(6-12-9)7-4-2-1-3-5-7;/h1-6H,(H2,10,11);1H |
InChIキー |
BRVIFECEZRXQTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N.Br |
関連するCAS |
2010-06-2 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12050520.png)
![7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12050526.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B12050536.png)


![Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester](/img/structure/B12050549.png)

![[2-(3-Methylbutoxy)phenyl]methanamine](/img/structure/B12050560.png)



![N-[3-(piperidin-4-yloxy)phenyl]acetamide](/img/structure/B12050606.png)
